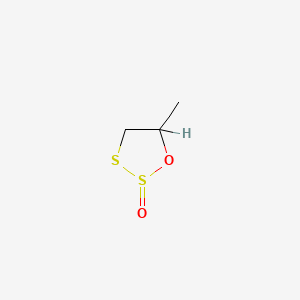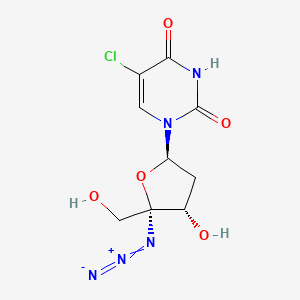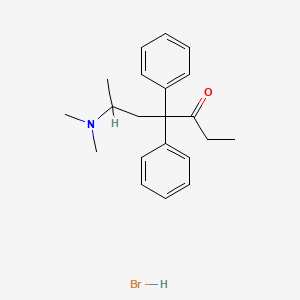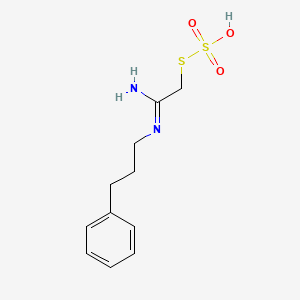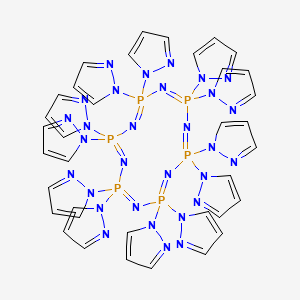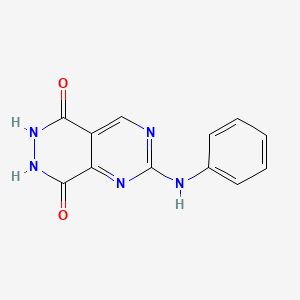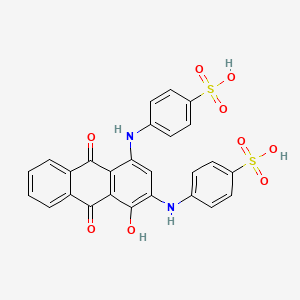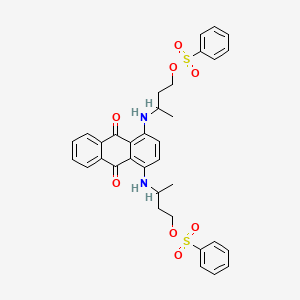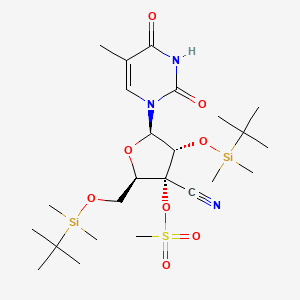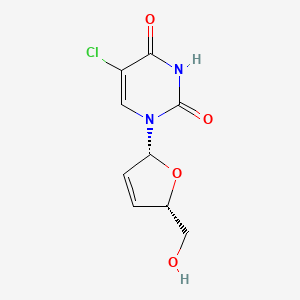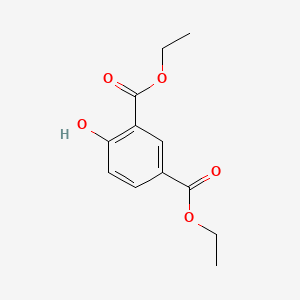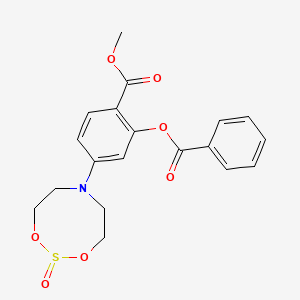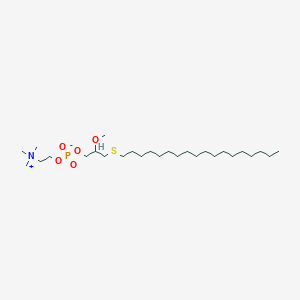
rac-3-Octadecylthio-2-methoxypropyl phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-3-Octadecylthio-2-methoxypropyl phosphocholine is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an octadecylthio group, a methoxypropyl group, and a phosphocholine moiety. It has been studied for its biological activities, particularly its inhibitory effects on protein kinase C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Octadecylthio-2-methoxypropyl phosphocholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octadecylthio Group: This step involves the reaction of octadecanethiol with an appropriate alkylating agent to form the octadecylthio group.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxypropyl halide reacts with an intermediate compound.
Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound with a phosphocholine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-3-Octadecylthio-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: The octadecylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the phosphocholine moiety, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phospholipids, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.
Biology: The compound’s inhibitory effects on protein kinase C make it a valuable tool for studying signal transduction pathways and cellular processes.
Medicine: Its potential as an anti-cancer agent has been explored due to its ability to inhibit neoplastic cell growth.
Industry: The compound’s unique properties make it suitable for use in the development of novel pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of rac-3-Octadecylthio-2-methoxypropyl phosphocholine involves its interaction with protein kinase C. By inhibiting this enzyme, the compound disrupts various cellular signaling pathways, leading to altered cellular functions. The molecular targets include specific isoforms of protein kinase C, which play crucial roles in cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: This compound shares a similar structure but has an amido group instead of the thio group.
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Known for its anti-tumor properties, this compound has a glycerol backbone instead of the methoxypropyl group.
Uniqueness
rac-3-Octadecylthio-2-methoxypropyl phosphocholine is unique due to the presence of the octadecylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific inhibitory effects on protein kinase C.
Eigenschaften
CAS-Nummer |
103304-65-0 |
|---|---|
Molekularformel |
C27H58NO5PS |
Molekulargewicht |
539.8 g/mol |
IUPAC-Name |
(2-methoxy-3-octadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35-26-27(31-5)25-33-34(29,30)32-23-22-28(2,3)4/h27H,6-26H2,1-5H3 |
InChI-Schlüssel |
MRBWTOADIJUJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


